1-Cyclopropylpiperazine
CAS No.: 20327-23-5
Cat. No.: VC20975735
Molecular Formula: C7H14N2
Molecular Weight: 126.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20327-23-5 |
---|---|
Molecular Formula | C7H14N2 |
Molecular Weight | 126.2 g/mol |
IUPAC Name | 1-cyclopropylpiperazine |
Standard InChI | InChI=1S/C7H14N2/c1-2-7(1)9-5-3-8-4-6-9/h7-8H,1-6H2 |
Standard InChI Key | HNZJIWIXRPBFAN-UHFFFAOYSA-N |
SMILES | C1CC1N2CCNCC2 |
Canonical SMILES | C1CC1N2CCNCC2 |
Introduction
Structural and Physicochemical Properties
Molecular Structure
The molecular structure of 1-Cyclopropylpiperazine consists of a piperazine ring substituted with a cyclopropyl group at one nitrogen atom. The cyclopropyl group is a three-membered ring that imparts strain due to its angular geometry, which can influence the chemical reactivity of the molecule.
The optimized geometric parameters of 1-Cyclopropylpiperazine have been studied using density functional theory (DFT) methods. The most stable conformation belongs to the Cs symmetry point group, where the cyclopropyl group adopts an equatorial-equatorial orientation relative to the piperazine ring .
Physicochemical Properties
The physicochemical properties of 1-Cyclopropylpiperazine are summarized in Table 1.
Hazard Classification
According to hazard classifications, 1-Cyclopropylpiperazine is labeled as an irritant (Xi). Proper handling protocols must be followed to minimize exposure risks during laboratory or industrial use .
Spectroscopic Investigations
Spectroscopic techniques are essential for characterizing molecular structures and understanding their vibrational modes. For 1-Cyclopropylpiperazine, Fourier-transform infrared (FT-IR) and Raman spectroscopy have been extensively used.
FT-IR Spectroscopy
FT-IR spectroscopy provides insights into the vibrational modes associated with different functional groups within the molecule. The NH stretching vibrations of the piperazine ring are observed as strong broad bands around , while CH stretching vibrations from both the cyclopropyl and piperazine groups appear between and .
The bending vibrations involving CH₂ groups occur in the region of to , while CN stretching modes are observed near . These assignments align well with theoretical predictions using DFT methods.
Raman Spectroscopy
Raman spectroscopy complements FT-IR by providing additional information about vibrational modes that may be weak or absent in IR spectra due to selection rules. The Raman spectrum of 1-Cyclopropylpiperazine reveals prominent CH₂ twisting and wagging vibrations in the range of to .
A comparison between experimental and calculated vibrational frequencies shows excellent agreement, with correlation coefficients exceeding . This validates the reliability of DFT methods for predicting vibrational spectra.
Computational Studies
Vibrational Mode | Experimental Frequency () | Theoretical Frequency () |
---|---|---|
NH Stretching | ||
CH Stretching (Cyclopropyl) | ||
CN Stretching |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume